molecular formula C6H13NO4 B046720 4-Amino-2-methoxyoxane-3,5-diol CAS No. 113564-71-9

4-Amino-2-methoxyoxane-3,5-diol

Cat. No. B046720
M. Wt: 163.17 g/mol
InChI Key: AMYVRTUDLUKNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-methoxyoxane-3,5-diol (AMOD) is a naturally occurring compound found in the fruiting bodies of mushrooms. It has been extensively studied for its potential medicinal properties, particularly in the field of cancer research.

Mechanism Of Action

The exact mechanism of action of 4-Amino-2-methoxyoxane-3,5-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and survival.

Biochemical And Physiological Effects

Studies have shown that 4-Amino-2-methoxyoxane-3,5-diol has a number of biochemical and physiological effects, including the ability to modulate the immune system, reduce inflammation, and improve overall cellular health.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Amino-2-methoxyoxane-3,5-diol in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, its complex synthesis process and limited availability may make it difficult to use in large-scale studies.

Future Directions

There are a number of potential future directions for research on 4-Amino-2-methoxyoxane-3,5-diol, including further studies on its anti-cancer properties, as well as its potential use in treating other diseases such as autoimmune disorders and viral infections. Additionally, research could focus on developing more efficient synthesis methods for 4-Amino-2-methoxyoxane-3,5-diol, as well as exploring its potential use in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

4-Amino-2-methoxyoxane-3,5-diol can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a reductive amination reaction between 4-aminobutanal and 2-methoxyacetaldehyde.

Scientific Research Applications

4-Amino-2-methoxyoxane-3,5-diol has been studied for its potential anti-cancer properties, particularly in the treatment of leukemia and other blood cancers. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed.

properties

CAS RN

113564-71-9

Product Name

4-Amino-2-methoxyoxane-3,5-diol

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

4-amino-2-methoxyoxane-3,5-diol

InChI

InChI=1S/C6H13NO4/c1-10-6-5(9)4(7)3(8)2-11-6/h3-6,8-9H,2,7H2,1H3

InChI Key

AMYVRTUDLUKNNZ-UHFFFAOYSA-N

SMILES

COC1C(C(C(CO1)O)N)O

Canonical SMILES

COC1C(C(C(CO1)O)N)O

Other CAS RN

28412-78-4

synonyms

Pentopyranoside, methyl 3-amino-3-deoxy- (6CI)

Origin of Product

United States

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